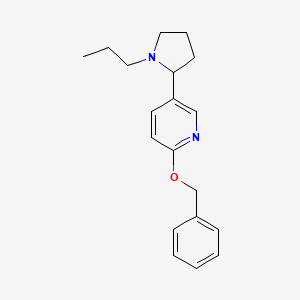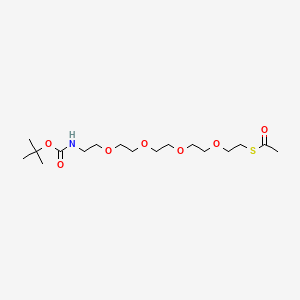
S-acetyl-PEG4-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-acetyl-PEG4-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. This compound is particularly valuable in the field of medicinal chemistry for its role in facilitating the selective degradation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-acetyl-PEG4-NHBoc involves multiple steps, starting with the preparation of the PEG4 linker. The PEG4 linker is then functionalized with an acetyl group and a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The production is carried out under controlled conditions to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
S-acetyl-PEG4-NHBoc primarily undergoes substitution reactions due to the presence of reactive functional groups. The acetyl group can be replaced by other functional groups, and the Boc-protected amine can be deprotected under acidic conditions to yield the free amine .
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.
Major Products
The major products formed from these reactions include various functionalized PEG linkers that can be further used in the synthesis of PROTACs and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
S-acetyl-PEG4-NHBoc is widely used in scientific research, particularly in the development of PROTACs. These compounds have shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The PEG4 linker enhances the solubility and bioavailability of PROTACs, making them more effective in targeting intracellular proteins .
Wirkmechanismus
The mechanism of action of S-acetyl-PEG4-NHBoc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-acetyl-PEG2-NHBoc
- S-acetyl-PEG6-NHBoc
- S-acetyl-PEG8-NHBoc
Uniqueness
Compared to its analogs, S-acetyl-PEG4-NHBoc offers a balanced length of the PEG linker, providing optimal solubility and flexibility for the synthesis of PROTACs. The PEG4 linker is long enough to ensure adequate spacing between the ligands but not too long to cause steric hindrance .
Eigenschaften
Molekularformel |
C17H33NO7S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
ICWKORBMGMWYBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



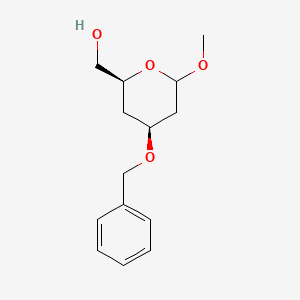
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

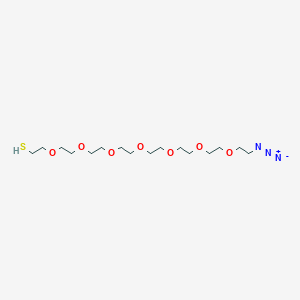
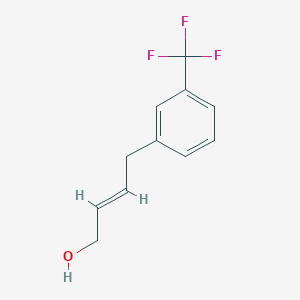





![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)
